2-ethylsulfanyl-1h-imidazole
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Overview
Description
2-Ethylsulfanyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethylsulfanyl group at the second position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylsulfanyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylsulfanyl-substituted nitriles with amines, followed by cyclization and dehydration steps . The reaction conditions often require the use of catalysts such as nickel or rhodium to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylsulfanyl-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolines.
Substitution: Alkylated or acylated imidazoles.
Scientific Research Applications
2-Ethylsulfanyl-1H-imidazole has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways . The imidazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
1H-imidazole: The parent compound without the ethylsulfanyl group.
2-Methyl-1H-imidazole: Substituted with a methyl group instead of an ethylsulfanyl group.
2-Phenyl-1H-imidazole: Substituted with a phenyl group.
Uniqueness: 2-Ethylsulfanyl-1H-imidazole is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
7565-39-1 |
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Molecular Formula |
C5H8N2S |
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2-ethylsulfanyl-1H-imidazole |
InChI |
InChI=1S/C5H8N2S/c1-2-8-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) |
InChI Key |
ZZKKGEQXOTVRRU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CN1 |
Origin of Product |
United States |
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